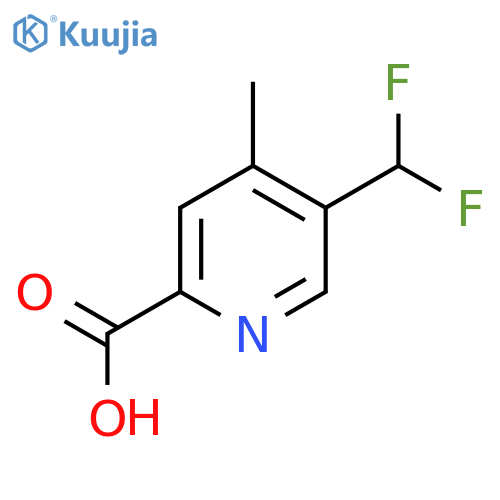

Cas no 1805010-01-8 (5-(Difluoromethyl)-4-methylpicolinic acid)

5-(Difluoromethyl)-4-methylpicolinic acid 化学的及び物理的性質

名前と識別子

-

- TQU0453

- 5-(difluoromethyl)-4-methylpicolinic acid

- 5-(Difluoromethyl)-4-methylpyridine-2-carboxylic acid

- 5-(Difluoromethyl)-4-methylpicolinic acid

-

- インチ: 1S/C8H7F2NO2/c1-4-2-6(8(12)13)11-3-5(4)7(9)10/h2-3,7H,1H3,(H,12,13)

- InChIKey: UPOUDFIJFPHRAN-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=NC(C(=O)O)=CC=1C)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 199

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 50.2

5-(Difluoromethyl)-4-methylpicolinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029075973-250mg |

5-(Difluoromethyl)-4-methylpyridine-2-carboxylic acid |

1805010-01-8 | 97% | 250mg |

$484.80 | 2022-04-01 | |

| Enamine | EN300-6496962-0.5g |

5-(difluoromethyl)-4-methylpyridine-2-carboxylic acid |

1805010-01-8 | 95.0% | 0.5g |

$768.0 | 2025-03-14 | |

| Enamine | EN300-6496962-10.0g |

5-(difluoromethyl)-4-methylpyridine-2-carboxylic acid |

1805010-01-8 | 95.0% | 10.0g |

$4236.0 | 2025-03-14 | |

| Enamine | EN300-6496962-2.5g |

5-(difluoromethyl)-4-methylpyridine-2-carboxylic acid |

1805010-01-8 | 95.0% | 2.5g |

$1931.0 | 2025-03-14 | |

| 1PlusChem | 1P028CQF-2.5g |

5-(difluoromethyl)-4-methylpyridine-2-carboxylicacid |

1805010-01-8 | 95% | 2.5g |

$2449.00 | 2024-06-18 | |

| 1PlusChem | 1P028CQF-10g |

5-(difluoromethyl)-4-methylpyridine-2-carboxylicacid |

1805010-01-8 | 95% | 10g |

$5298.00 | 2024-06-18 | |

| 1PlusChem | 1P028CQF-1g |

5-(difluoromethyl)-4-methylpyridine-2-carboxylicacid |

1805010-01-8 | 95% | 1g |

$1281.00 | 2024-06-18 | |

| Aaron | AR028CYR-100mg |

5-(difluoromethyl)-4-methylpyridine-2-carboxylicacid |

1805010-01-8 | 95% | 100mg |

$496.00 | 2025-02-16 | |

| Aaron | AR028CYR-500mg |

5-(difluoromethyl)-4-methylpyridine-2-carboxylicacid |

1805010-01-8 | 95% | 500mg |

$1081.00 | 2025-02-16 | |

| Alichem | A029075973-500mg |

5-(Difluoromethyl)-4-methylpyridine-2-carboxylic acid |

1805010-01-8 | 97% | 500mg |

$806.85 | 2022-04-01 |

5-(Difluoromethyl)-4-methylpicolinic acid 関連文献

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

5-(Difluoromethyl)-4-methylpicolinic acidに関する追加情報

Introduction to 5-(Difluoromethyl)-4-methylpicolinic Acid (CAS No. 1805010-01-8)

5-(Difluoromethyl)-4-methylpicolinic acid, identified by its Chemical Abstracts Service (CAS) number 1805010-01-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of picolinic acid derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of both a difluoromethyl group and a methyl substituent in its molecular structure imparts unique chemical and pharmacological properties, making it a subject of intense study in medicinal chemistry.

The molecular structure of 5-(Difluoromethyl)-4-methylpicolinic acid consists of a pyridine ring substituted at the 4-position with a methyl group and at the 5-position with a difluoromethyl group. This arrangement not only influences its reactivity but also contributes to its potential interactions with biological targets. The compound’s solubility, stability, and metabolic pathways are critical factors that determine its suitability for various applications, particularly in drug development and biochemical assays.

In recent years, there has been growing interest in exploring the pharmacological properties of 5-(Difluoromethyl)-4-methylpicolinic acid. Research has indicated that this compound exhibits promising activities as an intermediate in the synthesis of novel therapeutic agents. Its structural features suggest potential roles in modulating enzyme activities and signaling pathways, which are relevant to a wide range of diseases, including cancer, inflammation, and metabolic disorders.

One of the most compelling aspects of 5-(Difluoromethyl)-4-methylpicolinic acid is its potential as a scaffold for drug discovery. The difluoromethyl group is particularly noteworthy, as it is frequently incorporated into pharmaceuticals to enhance metabolic stability and binding affinity. Studies have demonstrated that compounds containing this moiety often exhibit improved pharmacokinetic profiles, making them more viable candidates for clinical development. Furthermore, the methyl group at the 4-position can influence the compound’s electronic properties, affecting its interactions with biological receptors and enzymes.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 5-(Difluoromethyl)-4-methylpicolinic acid with greater accuracy. Molecular docking studies have shown that this compound can interact with various targets, including kinases and transcription factors, which are key players in many disease pathways. These findings have opened up new avenues for developing targeted therapies based on this compound.

The synthesis of 5-(Difluoromethyl)-4-methylpicolinic acid is another area of active research. Chemists have developed several synthetic routes to produce this compound efficiently and in high purity. These methods often involve multi-step reactions that require careful optimization to ensure yield and minimize byproducts. The availability of reliable synthetic protocols has facilitated further exploration of its biological properties.

In clinical settings, 5-(Difluoromethyl)-4-methylpicolinic acid is being investigated as a potential therapeutic agent. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer effects, although more research is needed to confirm these findings. The compound’s ability to modulate key biological pathways makes it an attractive candidate for further clinical trials. Additionally, its structural similarity to known drugs may facilitate rapid translation from preclinical to clinical studies.

The role of 5-(Difluoromethyl)-4-methylpicolinic acid in biochemical research extends beyond drug development. It serves as a valuable tool for studying enzyme mechanisms and metabolic pathways. Researchers use this compound to probe the function of various enzymes and to identify new inhibitors or activators. Such studies contribute to our understanding of fundamental biological processes and may lead to novel therapeutic strategies.

As interest in personalized medicine grows, the importance of compounds like 5-(Difluoromethyl)-4-methylpicolinic acid increases. Its unique properties make it suitable for use in diagnostic assays and as a basis for developing personalized treatments tailored to individual patients’ needs. The ability to fine-tune its structure allows researchers to create derivatives with enhanced specificity and efficacy.

The future prospects for 5-(Difluoromethyl)-4-methylpicolinic acid are promising, driven by ongoing research and technological advancements. As computational methods improve, so does our ability to predict and validate its biological activity. Similarly, advances in synthetic chemistry will likely lead to more efficient production methods, making this compound more accessible for research and commercial applications.

In conclusion,5-(Difluoromethyl)-4-methylpicolinic acid (CAS No. 1805010-01-8) is a versatile compound with significant potential in pharmaceutical and biochemical research. Its unique structural features, combined with its observed biological activities, make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover its properties and applications,this compound is poised to play an increasingly important role in medicine and biotechnology.

1805010-01-8 (5-(Difluoromethyl)-4-methylpicolinic acid) 関連製品

- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)

- 2877721-92-9(1-[(4-Fluorophenyl)methyl]-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-2-one)

- 438473-48-4(4-((4-Isopropylphenoxy)methyl)benzohydrazide)

- 199602-08-9(Carbamic acid, (2,6-dibromophenyl)-, 1,1-dimethylethyl ester (9CI))

- 696646-80-7(3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)

- 890640-94-5(2-2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)

- 1805330-85-1(4-Amino-2-chloro-6-(difluoromethyl)pyridine-3-acetic acid)

- 887769-93-9(8-fluoro-5-methoxy-Quinoline)

- 1164541-52-9((E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide)

- 1804704-18-4(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine)